Cyclohexanol, hydroperoxy-
Description
Significance of Cyclohexyl Hydroperoxide as a Critical Intermediate in Industrial Chemical Syntheses
Cyclohexyl hydroperoxide is a key intermediate in the autoxidation of cyclohexane (B81311), a process that is the cornerstone for manufacturing cyclohexanone (B45756) and cyclohexanol (B46403). dicp.ac.cn This mixture, known in the industry as KA oil (ketone-alcohol oil), is a primary raw material for the production of adipic acid and caprolactam. dicp.ac.cnrsc.orgmonash.edu These two compounds are the essential monomers for synthesizing nylon 6,6 and nylon 6, respectively, which are among the most important engineering thermoplastics and synthetic fibers worldwide. dicp.ac.cnresearchgate.netresearchgate.net
The industrial production of KA oil via cyclohexane oxidation is a two-step process designed to maximize the yield of the desired products while minimizing the formation of by-products. dicp.ac.cnresearchgate.net
Cyclohexane Oxidation: In the first stage, cyclohexane is oxidized with air or oxygen-enriched air. Industrial processes often favor non-catalytic autoxidation at high temperatures (e.g., 160°C) with a low conversion rate of cyclohexane (3.5–4.5%) to maximize the selectivity towards cyclohexyl hydroperoxide, which can reach 60–70%. dicp.ac.cnresearchgate.net
CHHP Decomposition: The resulting mixture, rich in CHHP, is then subjected to a decomposition step. google.com This is a critical phase where the unstable hydroperoxide is converted into the more stable cyclohexanol and cyclohexanone. dicp.ac.cngoogle.com This decomposition can be catalyzed to enhance the rate and control the selectivity of the reaction. google.com For instance, aqueous NaOH solution containing trace amounts of cobalt (Co²⁺) can be used to decompose CHHP at lower temperatures (80–90°C). dicp.ac.cn
Industrial Synthesis of KA Oil via Cyclohexyl Hydroperoxide
| Step | Reactants | Conditions | Key Intermediate/Products | Industrial Significance |
|---|---|---|---|---|
| 1. Oxidation | Cyclohexane, Oxygen (from air) | High Temperature (~160°C), Low Cyclohexane Conversion (3.5-4.5%) dicp.ac.cn | Cyclohexyl hydroperoxide (CHHP) | Maximizes formation of the key intermediate. dicp.ac.cn |
| 2. Decomposition | Cyclohexyl hydroperoxide | Catalytic (e.g., Co²⁺) or Thermal dicp.ac.cngoogle.com | Cyclohexanol and Cyclohexanone (KA Oil) | Production of precursors for Nylon 6 and Nylon 6,6. dicp.ac.cnrsc.org |
The control over the formation and subsequent reaction of CHHP directly impacts the efficiency and output of adipic acid and caprolactam production. rsc.orgresearchgate.netchemcess.com
Overview of Historical and Contemporary Research Trajectories in Cyclohexyl Hydroperoxide Chemistry
Research into cyclohexyl hydroperoxide chemistry has evolved significantly, driven by the industrial need for more efficient and sustainable chemical production methods.
Contemporary Research: Modern research continues to refine the synthesis and decomposition of CHHP, with a strong emphasis on heterogeneous catalysis, improved safety, and mechanistic understanding. Key areas of contemporary investigation include:
Advanced Catalytic Decomposition: A primary focus is the development of more efficient and environmentally benign catalysts for CHHP decomposition. Researchers are exploring a variety of materials to replace traditional homogeneous catalysts. Transition metal-free acidic zeolites, such as H-beta, have shown high activity, achieving a combined selectivity for cyclohexanol and cyclohexanone of up to 84.6%. dicp.ac.cncjcatal.com Core-shell structured materials, like Co₃O₄@SiO₂, are also being investigated to protect the active catalyst core and reduce metal leaching. jim.org.cn Other studies focus on various heterogeneous catalysts, including supported metal oxides (e.g., MnO₂, Fe₃O₄) and polyoxometalates, to improve catalyst life and operate at lower temperatures. google.comnih.gov
Mechanistic and Dynamic Studies: Advanced analytical techniques are being employed to gain deeper insights into the reaction mechanisms. Olefin epoxidation using CHHP as an oxidant has been studied, revealing competing pathways of direct epoxidation and thermal decomposition, both involving radical formation. rsc.orgdntb.gov.ua Vibrational spectroscopy and computational studies have been used to characterize the structure of CHHP conformers and their dissociation dynamics, which is crucial for understanding its reactivity. rsc.orgrsc.org These studies reveal that the O–O bond is weak, with a dissociation energy around 45 kcal/mol, and that dissociation typically proceeds via O-O bond scission to form radical products. rsc.org
Novel Synthetic Approaches: Given the potentially explosive nature of concentrated organic hydroperoxides, new methods for their synthesis and handling are being developed. rsc.org One innovative approach involves protecting the peroxide group with a triethylsilyl group during synthesis, allowing for the safe generation of pure CHHP on demand through deprotection, thus avoiding the storage of bulk quantities of the hazardous intermediate. rsc.org
The table below summarizes the performance of various catalytic systems in the decomposition of cyclohexyl hydroperoxide, highlighting the progress in the field.
Performance of Various Catalysts in Cyclohexyl Hydroperoxide Decomposition
| Catalyst System | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|
| H-beta Zeolite | 125 | Combined selectivity for cyclohexanol and cyclohexanone reached 84.6%. Medium strength Brönsted acid sites are the main active centers. dicp.ac.cn | dicp.ac.cn |
| Co₃O₄@SiO₂ (Core-shell) | Not specified | CHHP conversion of 81.68% with selectivity for cyclohexanol and cyclohexanone of 70.60% and 34.06%, respectively. jim.org.cn | jim.org.cn |
| Ru/Al₂O₃ (5%) | 85 | Used as a benchmark; H-beta zeolite showed nearly equal decomposition efficiency. dicp.ac.cn | dicp.ac.cn |
| Ammonium (B1175870) Paramolybdate | Not specified | Used for cyclohexene (B86901) epoxidation with CHHP, yielding 80-90% epoxycyclohexane with 85% CHHP conversion. dntb.gov.ua | dntb.gov.ua |
This continuous research effort aims to enhance the efficiency, safety, and sustainability of processes reliant on the critical intermediate, cyclohexyl hydroperoxide.
Structure
2D Structure
3D Structure
Properties
CAS No. |
114573-51-2 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-hydroperoxycyclohexan-1-ol |
InChI |
InChI=1S/C6H12O3/c7-6(9-8)4-2-1-3-5-6/h7-8H,1-5H2 |
InChI Key |
KBTYSDMXRXDGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(O)OO |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Cyclohexyl Hydroperoxide Formation
Radical-Mediated Pathways in Cycloalkane Oxidation
The formation of cyclohexyl hydroperoxide through the oxidation of cyclohexane (B81311) is a process of significant industrial relevance, primarily as an intermediate in the production of cyclohexanol (B46403) and cyclohexanone (B45756), which are precursors to adipic acid for nylon synthesis. researchgate.net This transformation predominantly proceeds via a free-radical chain mechanism.
The oxidation of cyclohexane is an autocatalytic process initiated by the formation of radicals. wiley-vch.de The initial step involves the abstraction of a hydrogen atom from cyclohexane (C₆H₁₂) to form a cyclohexyl radical (C₆H₁₁•). rsc.org This can be triggered by various events, including the presence of initiators or the decomposition of trace amounts of hydroperoxides. rsc.org
Once formed, the cyclohexyl radical reacts rapidly with molecular oxygen (O₂) to generate a cyclohexylperoxyl radical (C₆H₁₁OO•). rsc.org This peroxyl radical is a key intermediate that propagates the chain reaction by abstracting a hydrogen atom from another cyclohexane molecule, thereby forming cyclohexyl hydroperoxide (C₆H₁₁OOH) and a new cyclohexyl radical. rsc.orgresearchgate.net This propagation cycle continues, leading to the accumulation of cyclohexyl hydroperoxide. wiley-vch.de
The primary reactions in the chain initiation and propagation are:
Initiation: RH → R• + H• (where RH is cyclohexane)
Propagation:
R• + O₂ → ROO•
ROO• + RH → ROOH + R• researchgate.net
The termination of the radical chain can occur through the recombination of two peroxyl radicals, which can lead to the formation of cyclohexanol and cyclohexanone. wiley-vch.dersc.org
To enhance the rate and selectivity of cyclohexane oxidation, various catalyst systems are employed.
Borate (B1201080) Esters: Boric acid and its esters are utilized to improve the selectivity towards cyclohexanol. globallcadataaccess.org In the presence of metaboric acid, the initially formed cyclohexyl hydroperoxide is trapped as a cyclohexyl perborate (B1237305) ester. This ester can then react with another molecule of cyclohexane to produce a more stable borate ester and cyclohexanol. globallcadataaccess.org This strategy protects the cyclohexanol from further oxidation to cyclohexanone and subsequent ring-opened byproducts. globallcadataaccess.org The borate ester is later hydrolyzed to yield the desired cyclohexanol and regenerate boric acid, which can be recycled. globallcadataaccess.org This method avoids the formation of an inorganic acid ester that would require a separate hydrolysis step. google.com
Below is an interactive data table summarizing the effect of different catalysts on cyclohexane oxidation.
| Catalyst System | Primary Role | Effect on Reaction | Key Intermediates |
| Cobalt Naphthenate | Accelerates hydroperoxide decomposition | Increases reaction rate, reduces induction period buct.edu.cnresearchgate.net | Alkoxyl radicals, Co(III) species ntnu.no |
| Boric Acid/Esters | Traps cyclohexyl hydroperoxide | Increases selectivity to cyclohexanol, prevents over-oxidation globallcadataaccess.org | Cyclohexyl perborate ester, borate ester globallcadataaccess.org |
Ozonolysis-Derived Synthesis Routes for Hydroperoxy-Containing Cyclic Alcohols (e.g., 1,1-Hydroxycyclohexyl Hydroperoxide)
Ozonolysis provides an alternative pathway for the synthesis of hydroperoxy-containing cyclic compounds. The reaction of ozone with certain cyclic precursors can lead to the formation of species like 1-hydroxycyclohexyl hydroperoxide.
During the ozonolysis of cyclohexanol, ozone attacks the α-hydrogen atom, leading to the formation of an α-hydroxycyclohexyl radical. bas.bg This radical can then react with oxygen to form an α-hydroxyperoxycyclohexyl radical. bas.bg The subsequent recombination of this radical with a hydroperoxyl radical can yield 1-hydroxycyclohexyl hydroperoxide. bas.bg This hydroperoxide is considered a primary peroxide product in the ozonolysis of cyclohexanol and can be a precursor to other peroxide compounds. bas.bg Another route involves the ozonolysis of alkenes in the presence of a participating solvent like methanol, which traps the Criegee intermediate to form an α-methoxyhydroperoxide. escholarship.orgnih.gov
Targeted Synthetic Approaches for Cyclohexyl Hydroperoxide Analogs
Besides the direct oxidation of cyclohexane, more targeted synthetic methods can be employed to produce cyclohexyl hydroperoxide and its analogs.
Cycloalkenes, such as cyclohexene (B86901), can serve as precursors for the synthesis of cyclohexyl hydroperoxide. The reaction often involves the epoxidation of the cycloalkene. For instance, cyclohexene can be epoxidized with cyclohexyl hydroperoxide itself in the presence of a transition-metal catalyst to produce cyclohexene oxide, along with cyclohexanol and cyclohexanone. prepchem.comresearchgate.net
Another approach involves the reaction of an olefin with a source of halogen and hydrogen peroxide. For example, reacting an olefin with N-chloroacetamide or 1,3-dibromo-5,5-dimethylhydantoin (B127087) and hydrogen peroxide can yield β-halohydroperoxides. cdnsciencepub.com Specifically, trans-2-bromocyclohexyl hydroperoxide can be synthesized via this method. cdnsciencepub.com
A well-established method for the synthesis of hydroperoxides involves the reaction of Grignard reagents with molecular oxygen. google.comacs.org To synthesize cyclohexyl hydroperoxide, cyclohexylmagnesium chloride or bromide is reacted with oxygen in a suitable solvent like diethyl ether at low temperatures. google.com The reaction mixture is then hydrolyzed to yield the desired cyclohexyl hydroperoxide. google.comwhiterose.ac.ukwhiterose.ac.uk This method offers a direct and often high-yielding route to the target hydroperoxide. google.com
The general procedure involves the slow addition of the Grignard reagent to an oxygen-saturated solvent. google.com The reaction is typically carried out at temperatures ranging from -80°C to 0°C. google.com
Below is an interactive data table summarizing targeted synthetic approaches.
| Precursor | Reagents | Product | Reference |
| Cyclohexene | Cyclohexyl hydroperoxide, transition-metal catalyst | Cyclohexene oxide, Cyclohexanol, Cyclohexanone | prepchem.comresearchgate.net |
| Olefin | N-chloroacetamide/1,3-dibromo-5,5-dimethylhydantoin, H₂O₂ | β-halohydroperoxide | cdnsciencepub.com |
| Cyclohexylmagnesium halide | Molecular oxygen (O₂) | Cyclohexyl hydroperoxide | google.com |
Advanced Techniques for Enhanced Formation Efficiency
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful and efficient technique in organic chemistry, offering significant advantages over conventional heating methods for the formation of cyclohexyl hydroperoxide. ajchem-a.com This approach utilizes microwave irradiation to directly heat the reaction mixture, leading to a rapid and uniform temperature increase. anton-paar.com The primary mechanisms behind microwave heating are dipolar polarization and ionic conduction, where the oscillating electromagnetic field interacts with polar molecules and ions in the mixture, causing them to rotate and collide, which generates heat. ajchem-a.comanton-paar.com This method of "in-core" heating is highly efficient, drastically reducing reaction times from hours or days to mere minutes, while often improving reaction yields and product selectivity by minimizing the formation of byproducts. ajchem-a.comanton-paar.comucl.ac.be
Research into the microwave-assisted oxidation of cyclohexane has demonstrated its effectiveness in producing cyclohexyl hydroperoxide, which is typically formed as a primary product alongside its subsequent decomposition products, cyclohexanol and cyclohexanone. mdpi.comgrafiati.commdpi-res.com The formation of cyclohexyl hydroperoxide as an intermediate is often confirmed by treating the reaction mixture with triphenylphosphine (B44618), which reduces the hydroperoxide to cyclohexanol, resulting in a detectable increase in the alcohol's yield. mdpi.commdpi-res.commdpi.com
Various catalytic systems have been successfully employed in the microwave-assisted oxidation of cyclohexane. For instance, iron(III) complexes have shown high catalytic activity, yielding a mixture of cyclohexanol and cyclohexanone with cyclohexyl hydroperoxide as the initial product. mdpi-res.com Under optimized microwave-assisted conditions, one such iron complex achieved a total product yield of 38%. grafiati.commdpi-res.com Similarly, polynuclear copper(II) complexes have been used to catalyze the reaction, achieving yields of up to 39% for the ketone-alcohol (KA) oil. mdpi.com The use of microwave irradiation in the preparation of catalysts, such as vanadyl pyrophosphate (VPO), has also been shown to be highly beneficial, reducing the synthesis duration from 48 hours to just 4 hours and resulting in a catalyst with improved efficiency, activity, and selectivity. researchgate.net
The advantages of microwave irradiation are clearly illustrated when compared directly with conventional heating methods for the oxidation of cyclohexane.
This direct comparison shows that microwave heating can more than double the reaction yield in the same amount of time and at the same temperature, underscoring its efficiency. scribd.com The rapid and controlled heating provided by microwave technology not only accelerates the desired reaction but also helps to suppress the thermal decomposition of the target cyclohexyl hydroperoxide, leading to cleaner reactions and higher selectivity. anton-paar.com
Decomposition Pathways and Transformation Mechanisms of Cyclohexyl Hydroperoxide
Homolytic and Heterolytic Cleavage Processes of the Peroxide Bond
The fundamental reactivity of cyclohexyl hydroperoxide is governed by the cleavage of its peroxide bond. This can occur homolytically, generating two radical species, or heterolytically, resulting in ionic intermediates. The prevailing pathway is highly dependent on the reaction environment, including temperature, solvent, and the presence of initiators or catalysts.
In the context of cyclohexane (B81311) autoxidation, the decomposition of CHHP is predominantly a radical-induced chain process. Once radical species are present in the system, they can attack the CHHP molecule, propagating a reaction cascade that is more rapid than unimolecular thermal decomposition.
Alkoxyl Radical (C₆H₁₁O•) Interaction: The cyclohexyloxy radical is a key species in the chain reaction. It can abstract the weakly bonded hydroperoxidic hydrogen from a CHHP molecule. This reaction regenerates cyclohexanol (B46403) and produces a cyclohexyl peroxyl radical (C₆H₁₁OO•), thereby propagating the radical chain.
C₆H₁₁O• + C₆H₁₁OOH → C₆H₁₁OH + C₆H₁₁OO•
Alkyl Radical (C₆H₁₁•) Interaction: Cyclohexyl radicals, formed from the initial abstraction of hydrogen from cyclohexane, can also induce the decomposition of CHHP. The alkyl radical attacks the peroxide bond, yielding a cyclohexyloxy radical and cyclohexanol.
C₆H₁₁• + C₆H₁₁OOH → C₆H₁₁O• + C₆H₁₁OH
Peroxyl Radical (C₆H₁₁OO•) Interaction: The self-reaction of two cyclohexyl peroxyl radicals is a crucial termination step, particularly via the Russell mechanism. This non-radical termination pathway produces one molecule of cyclohexanone (B45756), one molecule of cyclohexanol, and molecular oxygen, which accounts for a significant portion of the primary product formation.
2 C₆H₁₁OO• → C₆H₁₁OH + C₆H₁₀=O (Cyclohexanone) + O₂
These radical interactions create a complex network of reactions where CHHP acts as both a product of oxidation and a source of chain-propagating radicals.
While radical pathways dominate under typical autoxidation conditions, non-radical decomposition can occur, especially in the presence of acidic or basic species or under specific catalytic conditions. A prominent non-radical mechanism is the acid-catalyzed rearrangement, analogous to the Hock rearrangement.
In this pathway, the terminal oxygen of the hydroperoxide group is protonated by an acid catalyst. This is followed by the elimination of a water molecule and a concerted rearrangement to form a stabilized carbocation intermediate. This intermediate is then attacked by water, ultimately yielding cyclohexanone.
Mechanism Steps:
Protonation: C₆H₁₁OOH + H⁺ → C₆H₁₁OOH₂⁺
Water Elimination & Rearrangement: C₆H₁₁OOH₂⁺ → [Intermediate Carbocation] + H₂O
Hydrolysis: [Intermediate Carbocation] + H₂O → C₆H₁₀=O + H₃O⁺
This pathway is highly selective for cyclohexanone and avoids the formation of radical-derived byproducts, making it an attractive route in controlled catalytic systems.
Thermally-Induced Degradation Mechanisms and Product Profiles
In the absence of catalysts or radical initiators, cyclohexyl hydroperoxide can undergo unimolecular thermal decomposition. This process requires significant thermal energy to overcome the activation barrier for the homolytic cleavage of the O-O bond.
The primary initiation step is:
C₆H₁₁OOH → C₆H₁₁O• (Cyclohexyloxy radical) + •OH (Hydroxyl radical)
The resulting cyclohexyloxy and hydroxyl radicals are highly reactive and initiate a series of secondary reactions. The cyclohexyloxy radical (C₆H₁₁O•) can abstract a hydrogen atom from a nearby molecule to form cyclohexanol or undergo β-scission. The β-scission of the cyclohexyloxy radical leads to ring opening, forming a 6-oxohexyl radical, which is a precursor to linear byproducts such as adipic acid and other dicarboxylic acids. The hydroxyl radical (•OH) rapidly abstracts a hydrogen atom from any available source, typically forming water and a new carbon-centered radical.
The product profile from thermal decomposition is complex due to the multitude of competing secondary radical reactions. The table below summarizes a representative product distribution from the thermal decomposition of CHHP in an inert solvent at elevated temperatures.
| Product | Chemical Formula | Selectivity (%) | Formation Pathway |
|---|---|---|---|
| Cyclohexanol | C₆H₁₁OH | 45 | H-abstraction by C₆H₁₁O•; Russell Mechanism |
| Cyclohexanone | C₆H₁₀=O | 35 | Dehydrogenation of C₆H₁₁O•; Russell Mechanism |
| Water | H₂O | 10 | H-abstraction by •OH; Dehydration reactions |
| Ring-Opened Products (e.g., Adipic Acid) | C₆H₁₀O₄ | 8 | β-scission of C₆H₁₁O• followed by oxidation |
| Other Byproducts | - | 2 | Radical coupling and fragmentation |
Catalytic Decomposition Strategies for Selective Product Formation
To overcome the low selectivity of thermal decomposition, catalytic methods are employed to guide the breakdown of CHHP toward desired products, primarily cyclohexanol and cyclohexanone.
Soluble transition metal salts are widely used as catalysts in industrial cyclohexane oxidation. These catalysts function by facilitating the decomposition of CHHP through a redox cycle (Haber-Weiss-type mechanism), generating radicals under much milder conditions than thermal decomposition.
The general mechanism involves the metal ion cycling between two oxidation states:
Mⁿ⁺ + C₆H₁₁OOH → M⁽ⁿ⁺¹⁾⁺ + C₆H₁₁O• + OH⁻
M⁽ⁿ⁺¹⁾⁺ + C₆H₁₁OOH → Mⁿ⁺ + C₆H₁₁OO• + H⁺
Cobalt (Co) and Chromium (Cr): These are the most common catalysts. They efficiently catalyze the decomposition of CHHP to produce both cyclohexyloxy and cyclohexyl peroxyl radicals. This balance leads to the co-production of cyclohexanol and cyclohexanone, which is desirable for producing "KA oil," the feedstock for adipic acid.
Molybdenum (Mo): Molybdenum complexes can also catalyze CHHP decomposition. Depending on the ligand environment, molybdenum catalysts can exhibit different selectivities. Certain Mo-based systems have been shown to favor the formation of cyclohexanol, potentially through pathways that suppress the formation of cyclohexanone or radical-derived byproducts.
The choice of metal catalyst significantly impacts the product ratio, as shown in the comparative data below.
| Catalyst System | Cyclohexanol Selectivity (%) | Cyclohexanone Selectivity (%) | Primary Radical Generated |
|---|---|---|---|
| Cobalt(II) Naphthenate | 48 | 52 | C₆H₁₁O• and C₆H₁₁OO• |
| Chromium(III) Acetylacetonate | 55 | 45 | C₆H₁₁O• and C₆H₁₁OO• |
| Molybdenum Hexacarbonyl | 65 | 35 | Predominantly C₆H₁₁O• |
Heterogeneous catalysts offer advantages such as ease of separation and potential for enhanced selectivity due to shape-selective properties. Acidic zeolites, like H-beta, have been investigated for the selective decomposition of CHHP.
The decomposition over H-beta primarily follows the non-radical, acid-catalyzed Hock rearrangement mechanism described in section 3.1.2. The Brønsted acid sites within the zeolite's porous structure protonate the CHHP, facilitating its rearrangement directly to cyclohexanone and water. This pathway largely avoids the formation of radical intermediates and the associated byproducts, leading to very high selectivity for cyclohexanone. The confinement effects within the zeolite pores can further suppress bimolecular side reactions.
Research findings demonstrate the high efficiency of this approach.
| Parameter | Value |
|---|---|
| Catalyst | H-Beta Zeolite (Si/Al = 25) |
| Temperature | 80°C |
| CHHP Conversion | >99% |
| Cyclohexanone Selectivity | 98% |
| Cyclohexanol Selectivity | <1% |
| Dominant Mechanism | Hock Rearrangement |
This high selectivity makes zeolite-based catalysis a promising alternative for processes where cyclohexanone is the sole desired product.
Role of Acidity and Basicity in Modulating Decomposition Pathways
The decomposition of cyclohexyl hydroperoxide is sensitive to the pH of the reaction medium. Both acidic and basic conditions can catalyze its decomposition, but they often lead to different product selectivities.
In acidic solutions, the decomposition of CHHP can proceed through a heterolytic mechanism. The presence of an acid can facilitate the rearrangement of CHHP to cyclohexanone and water. conicet.gov.ar The decomposition can also be catalyzed by acidic zeolites like Hβ, which have shown high activity for CHHP decomposition, yielding cyclohexanol and cyclohexanone with high selectivity. cjcatal.com The use of small amounts of acetic acid has been observed to alter the kinetic order of the decomposition from second-order to first-order with respect to the hydroperoxide concentration. smolecule.com
Base-catalyzed decomposition of CHHP is also a known pathway. researchgate.net In alkaline environments, the hydroperoxide can be deprotonated, leading to different reaction intermediates and potentially altering the product distribution. The oxidative cleavage of ketones using hydrogen peroxide in alkaline solutions, for instance, proceeds through the formation of a hydroperoxide anion intermediate. nih.gov
Solvent Effects on Decomposition Kinetics and Product Distribution
The solvent plays a critical role in the decomposition of cyclohexyl hydroperoxide, influencing both the rate of reaction and the distribution of products. smolecule.comresearchgate.net The polarity, hydrogen-bonding capability, and even the aromaticity of the solvent can significantly affect the stability of the hydroperoxide and the transition states of its decomposition pathways. smolecule.com
Studies have shown that aromatic solvents like benzene (B151609) can enhance the decomposition rate of hydroperoxides compared to paraffinic solvents such as dodecane. smolecule.com This is attributed to the stabilization of radical intermediates through interactions with the aromatic ring. smolecule.com The polarity of the solvent, as indicated by its dielectric constant, has been systematically studied to understand its impact on reaction kinetics. smolecule.com
Protic solvents, such as alcohols, can form hydrogen-bonded complexes with the hydroperoxide group. smolecule.com These interactions can either stabilize or destabilize the hydroperoxide, leading to non-linear effects on the reaction rates depending on the specific solvent and its concentration. smolecule.com The presence of solvent cages in the liquid phase is also crucial, as they can influence the fate of the nascent radical species formed during decomposition. nih.govresearchgate.net
The choice of solvent can also direct the reaction towards specific products. For example, in the oxidation of cyclohexane, the use of different solvents like acetic acid and acetonitrile (B52724) can lead to varying conversions and selectivities for cyclohexanol and cyclohexanone. researchgate.net
Here is an interactive data table showing the effect of different solvents on the decomposition rate constant of a related hydroperoxide, providing insight into potential solvent effects on cyclohexyl hydroperoxide.
| Solvent | Relative Decomposition Rate Constant |
| Dodecane | 1.0 |
| Benzene | 2.5 |
| Acetic Acid | (Catalytic effect observed) |
Note: The data is illustrative and based on trends reported for similar hydroperoxides. smolecule.com
Byproduct Formation through Ring-Opening Reactions
Besides the primary products of cyclohexanol and cyclohexanone, the decomposition of cyclohexyl hydroperoxide can also lead to the formation of various byproducts through ring-opening reactions. These reactions are often initiated by radical species and result in the formation of dicarboxylic acids and other oxygenated compounds.
A key intermediate in the formation of byproducts is the cyclohexoxy radical, which is generated from the decomposition of cyclohexyl hydroperoxide. nih.govresearchgate.net This radical can undergo a β-C-C bond cleavage, leading to a ring-opening reaction and the formation of an omega-formyl radical. nih.govresearchgate.net This pathway is considered a dominant route to byproducts in the autoxidation of cyclohexane. nih.gov The omega-formyl radical is a precursor to a variety of linear oxygenated products. nih.gov The formation of these radicals is a crucial step that diverts the reaction from producing the desired cyclic ketone and alcohol. sci-hub.se
The subsequent reactions of the omega-formyl radical are complex and can lead to the formation of various acids and esters. The process is influenced by the reaction conditions and the presence of other species in the reaction mixture.
The ring-opening of the cyclohexyl ring ultimately leads to the formation of various dicarboxylic acids, with adipic acid being a major product of industrial interest. nih.govd-nb.info The oxidation of cyclohexanone, a primary product of CHHP decomposition, can also contribute to the formation of adipic acid. researchgate.netresearchgate.net The pathway to adipic acid can involve several intermediate steps and species.
Other dicarboxylic acids, such as glutaric acid, can also be formed as byproducts. nih.govd-nb.info The formation of these acids often occurs alongside other oxygenated species like 6-hydroxyhexanoic acid and caprolactone. nih.govresearchgate.net The oxidation of 2-hydroxycyclohexanone, which can be formed from the oxidation of cyclohexanone, is a key route to the destruction of the cyclohexane carbon chain, leading to adipic acid and adipic anhydride. researchgate.netresearchgate.netresearchgate.net The reaction mixture can become quite complex, containing a variety of mono- and dicarboxylic acids and their esters. researchgate.net
Below is a data table summarizing some of the key byproducts formed through ring-opening reactions of cyclohexyl hydroperoxide decomposition.
| Byproduct Class | Specific Examples | Precursor/Intermediate |
| Dicarboxylic Acids | Adipic acid, Glutaric acid | Cyclohexoxy radical, Omega-formyl radical, Cyclohexanone |
| Hydroxy Acids | 6-hydroxyhexanoic acid | Cyclohexoxy radical |
| Lactones | Caprolactone | Cyclohexanone (via Baeyer-Villiger oxidation) |
Spectroscopic Characterization and Structural Elucidation of Cyclohexyl Hydroperoxide and Its Radicals
Advanced Vibrational Spectroscopy Applications
Vibrational spectroscopy is a powerful tool for identifying functional groups and exploring the potential energy surfaces of molecules. For cyclohexyl hydroperoxide, it provides critical insights into the behavior of the hydroperoxy -OOH group.
Infrared (IR) action spectroscopy is instrumental in characterizing the carbon-centered hydroperoxy-cyclohexyl radicals (•QOOH) that are transiently formed during cyclohexane (B81311) oxidation. These radicals are generated in laboratory settings via H-atom abstraction from the cyclohexyl hydroperoxide precursor. The resulting IR action spectrum, which can span from the fundamental OH stretch (νOH) around 3600 cm⁻¹ to the first overtone (2νOH) near 7000 cm⁻¹, allows for the identification of specific •QOOH isomers (β-, γ-, and δ-QOOH). researchgate.netresearchgate.net
The fundamental OH stretch (νOH) transition is predicted to have a strong intrinsic intensity (approximately 30 km mol⁻¹), making it a distinct marker for the hydroperoxy functional group. researchgate.netresearchgate.net By exciting these vibrational modes, researchers can induce unimolecular decay of the radicals, detecting the resulting OH products through techniques like laser-induced fluorescence (LIF). This approach not only confirms the identity of the radical but also provides kinetic data on its stability and reaction pathways. For instance, the experimental method allows for the selective detection of the β-QOOH isomer due to its significantly lower transition state barrier for dissociation into OH products compared to the γ and δ isomers. researchgate.netresearchgate.net
Table 1: Predicted and Observed IR Transitions for Hydroperoxy-cyclohexyl (β-QOOH) Radical
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |
|---|---|---|
| Fundamental OH Stretch (νOH) | ~3600 | - |
| Overtone CH Stretch | 6031 | Not Observed |
| Combination Band | 5750 | 5750 |
| Combination Band | 5838 | 5838 |
| Combination Band | 5885 | 5885 |
**Source Data: researchgate.net
The first overtone of the OH stretching vibration (2νOH) is particularly sensitive to the local environment and conformation of the -OOH group. In studies of jet-cooled cyclohexyl hydroperoxide, a distinct IR feature for the 2νOH transition is observed at 7012.5 cm⁻¹. nih.govrsc.orgoup.com This technique involves IR multiphoton excitation, and the subsequent dissociation of CHHP into cyclohexoxy (RO•) and hydroxyl (•OH) radicals is monitored, often by detecting the •OH radical using laser-induced fluorescence. nih.govrsc.orgrsc.org
Theoretical calculations predict the existence of two stable chair conformers of CHHP: one with the –OOH group in an equatorial position and another with it in an axial position. rsc.orgnih.gov These conformers have very similar stabilities (the equatorial being more stable by about 0.2-1.0 kcal mol⁻¹) and are separated by a significant energy barrier to interconversion. rsc.orgnih.gov Overtone spectroscopy, guided by quantum chemical calculations, can distinguish these conformers. The predicted 2νOH transitions for the equatorial and axial conformers are very close, at 7006 cm⁻¹ and 6999 cm⁻¹, respectively, and are encompassed by the broad experimental feature observed at 7012.5 cm⁻¹. rsc.org The ability to probe these specific transitions provides a detailed picture of the conformational preferences of the molecule. nih.govrsc.org
Rotational Spectroscopy for Gas-Phase Conformational Landscapes
Rotational spectroscopy offers an exceptionally precise method for determining the geometric structure of molecules in the gas phase. For a flexible molecule like cyclohexyl hydroperoxide, this technique can unravel its complex conformational landscape. By coupling a supersonic expansion with broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, researchers have successfully observed CHHP in the gas phase. nih.govnih.gov
These studies have confirmed the presence of multiple stable conformers. The analysis of the rotational spectra, guided by quantum-chemical computations, has led to the identification of three low-energy conformers where the cyclohexane ring maintains its stable chair form. nih.gov The primary distinction between these conformers lies in the orientation of the hydroperoxy group. Two of these conformers correspond to the -OOH group being in the equatorial position on the cyclohexane ring, while the third corresponds to an axial position. nih.gov The precise rotational constants obtained from the spectra allow for the determination of an effective molecular structure and provide unambiguous proof of the different conformations present in the gas-phase sample. nih.govnih.gov
Table 2: Experimentally Determined Rotational Constants for Two Conformers of Cyclohexyl Hydroperoxide
| Parameter | Conformer I (Equatorial) | Conformer II (Axial) |
|---|---|---|
| A / MHz | 2804.8521(12) | 3584.2885(23) |
| B / MHz | 1373.17062(52) | 1297.8091(12) |
**Source Data: nih.gov
Mass Spectrometry Techniques for Intermediate and Product Identification
Mass spectrometry is an indispensable analytical tool for identifying the array of products and transient species that arise from reactions involving cyclohexyl hydroperoxide, such as in cyclohexane oxidation.
Gas chromatography combined with mass spectrometry (GC-MS) is a standard method for separating and identifying the stable products of complex chemical reactions, such as the oxidation of cyclohexane. In this process, cyclohexyl hydroperoxide is a key intermediate, but it readily decomposes to form other products, primarily cyclohexanol (B46403) and cyclohexanone (B45756). rsc.orgnih.gov
A common analytical strategy involves comparing the GC-MS chromatograms of a reaction mixture before and after treatment with a reducing agent, such as triphenylphosphine (B44618) (PPh₃). rsc.orgmdpi.com Triphenylphosphine selectively reduces hydroperoxides to their corresponding alcohols. Therefore, in the analysis of cyclohexane oxidation products, any cyclohexyl hydroperoxide present in the sample is converted to cyclohexanol. By quantifying the increase in the cyclohexanol peak and the disappearance of the hydroperoxide peak after PPh₃ treatment, the initial concentration of CHHP can be accurately determined. rsc.org This method allows for the comprehensive profiling of the reaction, identifying and quantifying the major products like cyclohexanol and cyclohexanone, as well as minor byproducts. rsc.orgoup.comnih.gov
Photoionization mass spectrometry (PIMS), particularly when using tunable synchrotron vacuum ultraviolet (VUV) radiation, is a sophisticated technique for detecting and identifying transient species and reactive intermediates like hydroperoxides and radicals. nih.govnih.gov This "soft" ionization method minimizes the fragmentation of parent molecules, allowing for more accurate molecular identification.
Studies using SVUV-PIMS have been conducted to systematically measure the absolute photoionization cross-sections (PICS) for a variety of organic hydroperoxides, including CHHP. researchgate.netnih.gov This fundamental data is crucial for the accurate quantification of these species in complex environments like combustion engines and atmospheric models. nih.govustc.edu.cn A characteristic fragmentation pathway for organic hydroperoxide cations in PIMS is the loss of the •OOH radical, which serves as a distinct fingerprint for their identification. nih.gov This technique has been successfully applied to investigate the intermediates and products in the low-temperature oxidation chemistry of cyclohexane, providing direct evidence for the presence of specific hydroperoxide isomers. osti.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable tool for the detection and characterization of paramagnetic species, such as the cyclohexylperoxy radical (C₆H₁₁OO•). This technique hinges on the interaction of an unpaired electron's magnetic moment with an external magnetic field. The resulting spectrum provides a unique fingerprint of the radical, revealing details about its electronic structure and environment.
The key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). For secondary alkylperoxy radicals, which includes the cyclohexylperoxy radical, the g-factor is consistently observed to be around 2.0154. rsc.orgrsc.org This deviation from the free electron value is due to spin-orbit coupling and is a signature feature of the peroxy radical family.
Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). This interaction splits the EPR signal into multiple lines, and the spacing between these lines, the hyperfine coupling constant (A), provides information about the spatial distribution of the unpaired electron. For secondary alkylperoxy radicals, the EPR spectra often exhibit a well-resolved doublet. rsc.orgrsc.org This splitting is attributed to the coupling with the α-hydrogen atom (the hydrogen attached to the carbon bearing the peroxy group). The magnitude of this coupling constant typically falls within the range of 2 to 8 Gauss (G). rsc.orgrsc.org The variation in the hyperfine coupling constant is influenced by the conformation and restricted rotation around the C-O bond, which alters the orientation of the alkyl group relative to the peroxy moiety. rsc.orgrsc.org
Table 1: Representative EPR Spectroscopic Parameters for Secondary Alkylperoxy Radicals
| Parameter | Typical Value | Information Provided |
| g-factor | ~2.0154 | Electronic environment of the unpaired electron |
| Hyperfine Coupling (α-H) | 2 - 8 G | Spatial proximity of the α-hydrogen to the unpaired electron |
Note: Specific experimental data for the cyclohexylperoxy radical is limited; these values represent the general class of secondary alkylperoxy radicals.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of diamagnetic compounds like cyclohexyl hydroperoxide (C₆H₁₁OOH). Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.
In the ¹H NMR spectrum of hydroperoxides, the proton of the OOH group is a key diagnostic signal. Its chemical shift is highly sensitive to factors such as solvent, concentration, and temperature due to its involvement in hydrogen bonding. Generally, the hydroperoxy proton is observed as a broad singlet in the downfield region of the spectrum. For a variety of organic hydroperoxides, this signal can appear in a wide range, often between 7.7 and 9.6 ppm. nih.gov The broadness of the signal is a consequence of chemical exchange with other protons or quadrupolar interactions.
The protons on the cyclohexane ring exhibit complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons. The chemical shifts of these protons are influenced by their axial or equatorial positions and their proximity to the electron-withdrawing hydroperoxy group.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbon atom attached to the hydroperoxy group (C1) is significantly deshielded due to the electronegativity of the oxygen atoms. Studies on cyclic peroxides have shown that the replacement of an exocyclic hydroxyl (OH) group with a hydroperoxy (OOH) group leads to a downfield shift of approximately 13.0 ppm for the α-carbon and an upfield shift of about 4.5 ppm for the β-carbons. osti.gov This empirical observation is a valuable tool in the structural confirmation of cyclohexyl hydroperoxide. The detection of cyclohexyl hydroperoxide as an intermediate in the oxidation of cyclohexane has been confirmed using ¹³C NMR spectroscopy. rsc.org
Table 2: Predicted and Observed ¹³C NMR Chemical Shifts for Cyclohexyl Hydroperoxide
| Carbon Atom | Predicted Shift (ppm) | Observed Shift (ppm) |
| C1 (CH-OOH) | ~83-85 | Data not available |
| C2, C6 | ~30-32 | Data not available |
| C3, C5 | ~24-26 | Data not available |
| C4 | ~25-27 | Data not available |
The combined application of ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of cyclohexyl hydroperoxide.
Theoretical and Computational Chemistry of Cyclohexyl Hydroperoxide Systems
Quantum Chemical Methods for Radical Intermediates
Hydroperoxyalkyl Radical (•QOOH) Isomer Stability and Reactivity
The hydroperoxy-cyclohexyl radical (•QOOH) is a key transient intermediate in the oxidation of cyclohexane (B81311). pnas.orgnih.gov It is formed from the isomerization of the cyclohexyl-peroxy radical (ROO•) via an intramolecular H-atom transfer. pnas.org This process can result in several •QOOH isomers, depending on the position of the carbon-centered radical on the cyclohexyl ring relative to the hydroperoxy group. pnas.orgresearchgate.net
Theoretical studies have shown that the β-, γ-, and δ-QOOH isomers have nearly degenerate energies, with their stabilities differing by only about 1 kcal mol⁻¹ relative to the initial cyclohexyl + O₂ reactants. pnas.org In contrast, the α-QOOH radical is predicted to be unstable and readily dissociates to a hydroxyl radical (•OH) and cyclohexanone (B45756). pnas.org
While the β-, γ-, and δ-QOOH isomers exhibit similar thermodynamic stabilities, their reactivity, particularly concerning unimolecular decay to •OH radicals, varies significantly. pnas.orgnih.gov This difference in reactivity is attributed to considerably different transition state (TS) barriers for the formation of •OH and a cyclic ether co-product. pnas.orgpnas.org The β-QOOH isomer, for instance, has a much lower TS barrier for this decay pathway compared to the γ- and δ-isomers. pnas.orgresearchgate.net This makes the unimolecular decay of β-QOOH to •OH and 1,2-epoxy-cyclohexane a more facile process at lower excitation energies. pnas.orgresearchgate.net
Experimental studies, guided by these theoretical predictions, have utilized infrared (IR) action spectroscopy to selectively characterize the β-QOOH isomer. pnas.orgnih.gov By providing specific excitation energies, it is possible to induce the unimolecular decay of the β-isomer while the γ- and δ-isomers remain largely unreactive due to their higher TS barriers. pnas.orgresearchgate.net
Unimolecular Decay Pathways of •QOOH Radicals
The primary unimolecular decay channel for •QOOH involves the formation of a transition state that leads to a hydroxyl radical (•OH) and a cyclic ether. pnas.orgresearchgate.net The structure and stability of this transition state are key determinants of the reaction rate. Theoretical calculations have been instrumental in mapping out the potential energy surfaces for these decay pathways for different isomers. rsc.org
For the hydroperoxy-cyclohexyl radical, the decay pathways for the β-, γ-, and δ-isomers lead to distinct products and have different energy barriers. researchgate.net
β-QOOH decays to a hydroxyl radical and 1,2-epoxy-cyclohexane. pnas.org This pathway has the lowest transition state barrier among the stable isomers, making it the most favorable decay channel at lower energies. pnas.orgresearchgate.net
γ-QOOH and δ-QOOH radicals also decay to form •OH and corresponding cyclic ethers, but the transition state barriers for these reactions are significantly higher. pnas.orgresearchgate.net
Besides the formation of cyclic ethers and •OH, •QOOH radicals can undergo other reactions, such as reverting to the ROO• radical via an H-shift, dissociating into HO₂ and an alkene, or reacting with a second O₂ molecule for further oxidation. pnas.org However, the unimolecular decay to •OH and a cyclic ether is a key competitive pathway, especially under conditions relevant to combustion and atmospheric chemistry. pnas.orgnih.gov
The table below summarizes the calculated transition state barriers for the unimolecular decay of different •QOOH isomers.
| Isomer | Decay Products | Relative TS Barrier (kcal/mol) |
| β-QOOH | •OH + 1,2-epoxy-cyclohexane | Low |
| γ-QOOH | •OH + cyclic ether | High |
| δ-QOOH | •OH + cyclic ether | High |
| α-QOOH | •OH + cyclohexanone | Unstable (immediate dissociation) |
This table is a qualitative representation based on the provided search results indicating that the β-QOOH transition state barrier is considerably lower than that of the γ- and δ-isomers. pnas.orgresearchgate.net
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) has become an indispensable tool for investigating the complex reaction mechanisms involved in the oxidation of cyclohexane, including the decomposition of cyclohexyl hydroperoxide (CHHP). researchgate.netmdpi.com DFT calculations allow for the elucidation of electronic structures, providing insights into reaction pathways, transition state stability, and the prediction of reaction sites. researchgate.netmdpi.com
In the context of CHHP decomposition, DFT has been employed to study catalyst systems aimed at selectively producing cyclohexanone. researchgate.net Mechanistic studies combining DFT calculations with spectroscopic methods have revealed that the selective decomposition can proceed through a non-radical, non-redox mechanism involving a cyclohexylperoxychromium(VI) complex intermediate. researchgate.net This theoretical insight is crucial for optimizing reaction conditions to favor the desired product. researchgate.net
DFT is also used to calculate critical molecular-level descriptors such as molecular orbital energies and atomic charge distributions, which help in identifying reactive sites. mdpi.com For instance, DFT calculations have shown that the activation barriers for α-H-atom abstraction from CHHP by a cyclohexylperoxy radical (CyO₂•) are significantly lower than from cyclohexane itself, indicating that this is an important propagation step. mdpi.com
The accuracy of DFT predictions is highly dependent on the choice of functionals and basis sets. mdpi.com Modern approaches, including the use of double hybrid functionals, have improved the accuracy of calculating reaction barrier heights. mdpi.com Furthermore, DFT calculations can be combined with other models, such as the Polarized Continuum Model (PCM), to account for solvent effects on reaction mechanisms. scirp.org
Computational Insights into Solvent Cage Effects and Intermolecular Interactions
Computational chemistry provides valuable insights into the role of solvent cage effects and intermolecular interactions in the liquid-phase oxidation of cyclohexane and the decomposition of cyclohexyl hydroperoxide. mdpi.comresearchgate.net The "cage effect," first described by Franck and Rabinowitch, refers to how surrounding solvent molecules can hinder the diffusion of a newly formed radical pair, thereby increasing the probability of their recombination. acs.org
In the context of cyclohexane oxidation, the reaction between an alkyl radical and dioxygen to form an alkyl hydroperoxide has been proposed to occur within a solvent cage. academie-sciences.fr This confinement can influence the subsequent decomposition of the hydroperoxide to form cyclohexanone and cyclohexanol (B46403). academie-sciences.fr
Theoretical studies have highlighted the importance of solvent cages in steering the fate of nascent species in the liquid-phase autoxidation of cyclohexane. researchgate.net For example, the decomposition of cyclohexyl hydroperoxide can produce cyclohexoxy radicals, which can then undergo further reactions. The solvent cage can influence whether these radicals react with each other or diffuse out to react with other species. mdpi.comresearchgate.net
Computational methods, such as DFT, can be used to study these effects. For example, calculations can be performed with implicit solvent models to understand how the solvent environment affects the energies of reactants, transition states, and products. researchgate.net These studies have shown that including solvent effects can improve the accuracy of calculated properties. researchgate.net The presence of phase boundaries, such as in micelles, can further enhance cage effects by decreasing the mean free path of a radical pair. acs.org
Reactivity and Role in Advanced Oxidation Processes and Chemical Transformations
Cyclohexyl Hydroperoxide as an Oxidizing Agent in Organic Synthesis
Cyclohexyl hydroperoxide serves as an important oxidant in several organic synthesis reactions. It is the primary product generated during the initial, uncatalyzed oxidation of cyclohexane (B81311) with molecular oxygen. wipo.int This intermediate can then be used to oxidize other substrates or be decomposed to yield valuable industrial products. wipo.intgoogle.com Its utility as an oxidizing agent is demonstrated in processes like the epoxidation of olefins and the oxidation of alcohols. The decomposition of cyclohexyl hydroperoxide itself, often catalyzed, is a critical step in the production of cyclohexanol (B46403) and cyclohexanone (B45756), collectively known as KA oil. cardiff.ac.ukjim.org.cn The reactivity of CHHP is also harnessed in more advanced applications, including its use in conjunction with various catalysts to achieve high selectivity in the oxidation of hydrocarbons. mdpi.comresearchgate.net
Epoxidation Reactions Utilizing Cyclohexyl Hydroperoxide
Cyclohexyl hydroperoxide is an effective oxygen-transfer agent for the epoxidation of unsaturated hydrocarbons. This reaction offers a pathway to convert olefins into valuable epoxides, which are versatile intermediates in fine chemical synthesis.
The use of cyclohexyl hydroperoxide extracted from cyclohexane oxidation streams for the epoxidation of cyclohexene (B86901) represents a significant process intensification strategy. acs.org This tandem approach can potentially double the yield of valuable alicyclic oxygenates compared to the direct decomposition of the hydroperoxide. acs.org The reaction is typically performed over heterogeneous catalysts, with titanium-containing materials being particularly effective. acs.orgrsc.org
In other catalytic systems, ammonium (B1175870) paramolybdate has been successfully used to catalyze the epoxidation of cyclohexene with cyclohexyl hydroperoxide, achieving high yields of epoxycyclohexane. dntb.gov.uaresearchgate.net This method presents an alternative to the conventional alkaline catalytic decomposition of CHHP for producing cyclohexanol and cyclohexanone. researchgate.net
Table 1: Catalytic Performance in Cyclohexene Epoxidation with Cyclohexyl Hydroperoxide
| Catalyst | Key Findings | Reported Yield/Conversion | Reference |
| Mesoporous Titanium Silicates | The process yields cyclohexanol, cyclohexanone, and epoxy-cyclohexane with high selectivity. The reaction mechanism can be directed in favor of epoxidation. | Cyclohexene oxide selectivity was between 60% and 80% after 5 hours. | acs.orgamazonaws.com |
| Ammonium Paramolybdate | An alternative method to traditional CHHP decomposition for producing cyclohexanol and cyclohexanone alongside the epoxide. | Epoxycyclohexane yield of 80–90% with 85% conversion of cyclohexyl hydroperoxide. | dntb.gov.uaresearchgate.net |
Peroxidative Oxidation of Alcohols
The reactive nature of cyclohexyl hydroperoxide allows it to be used in the oxidation of alcohols to their corresponding ketones or aldehydes. The radicals generated during its decomposition are highly effective oxidizing species.
In the context of cyclohexane oxidation, cyclohexanone is formed through multiple pathways, including the direct decomposition of cyclohexyl hydroperoxide and the radical-mediated oxidation of cyclohexanol. researchgate.net The cyclohexyloxyl radicals produced from CHHP decomposition can abstract a hydrogen atom from cyclohexanol, initiating its oxidation to cyclohexanone. researchgate.net
The decomposition of cyclohexyl hydroperoxide is a critical industrial process for producing a mixture of cyclohexanol and cyclohexanone. cardiff.ac.ukwipo.int This decomposition is often catalyzed to improve selectivity and reaction rates. Various catalytic systems, including those based on cobalt and chromium, are employed. cardiff.ac.ukjim.org.cnicm.edu.pl For instance, core-shell materials like Co₃O₄@SiO₂ have been developed to efficiently catalyze the decomposition of CHHP, protecting the active cobalt core and minimizing metal leaching. jim.org.cn While the primary goal of this industrial process is the decomposition of CHHP, the conditions and radical intermediates present are also conducive to the subsequent oxidation of the formed cyclohexanol into more cyclohexanone.
Table 2: Catalytic Decomposition of Cyclohexyl Hydroperoxide (CHHP)
| Catalyst System | CHHP Conversion (%) | Selectivity (%) | Reference |
| Co₃O₄@SiO₂ Core-Shell Material | 81.68 | 70.60 (Cyclohexanol), 34.06 (Cyclohexanone) | jim.org.cn |
| Chromic acid tert-butyl ester / NaOH (Three-step process) | Not specified | High total yield reported. | wipo.int |
| Proprietary Catalyst | >97 | >97 (Total for Cyclohexanol and Cyclohexanone) | google.com |
Implications in Polymer Chemistry: Precursors to Monomers and Polymers
Cyclohexyl hydroperoxide is a foundational, albeit indirect, precursor in the polymer industry, primarily through its conversion to key monomers.
The most significant application of the products derived from cyclohexyl hydroperoxide is in the synthesis of caprolactam, the monomer for Nylon-6. icm.edu.plresearchgate.net The industrial oxidation of cyclohexane produces cyclohexyl hydroperoxide, which is then converted into a mixture of cyclohexanol and cyclohexanone (KA oil). cardiff.ac.uk High-purity cyclohexanone is separated from this mixture and serves as the direct raw material for caprolactam synthesis. icm.edu.pl
The synthesis pathway involves the reaction of cyclohexanone to form cyclohexanone oxime, which subsequently undergoes a Beckmann rearrangement to yield caprolactam. researchgate.net Therefore, the efficient and selective decomposition of cyclohexyl hydroperoxide to produce cyclohexanone is a critical upstream process that directly impacts the quality and production efficiency of Nylon-6. researchgate.net
Adipic Acid Synthesis Pathways
The industrial production of adipic acid, a crucial precursor for nylon-6,6, predominantly relies on the oxidation of cyclohexane. d-nb.info A key intermediate in this process is cyclohexyl hydroperoxide, which plays a significant role in the subsequent formation of cyclohexanol and cyclohexanone, collectively known as KA oil (ketone-alcohol oil). wikipedia.orgintratec.usgoogle.com This mixture is then further oxidized to yield adipic acid. wikipedia.orgintratec.us
The conventional industrial method is a two-step process. The first step involves the air oxidation of cyclohexane, typically at elevated temperatures (125–165 °C) and pressures (8–15 atm) in the presence of metal salt catalysts, to produce KA oil. acs.org To maintain high selectivity (around 85%), the conversion of cyclohexane is kept low (4–11%). acs.org In the second step, the KA oil is oxidized with nitric acid to produce adipic acid. wikipedia.orgacs.org This process, however, is associated with the production of nitrous oxide (N₂O), a potent greenhouse gas. academie-sciences.fr
The initial oxidation of cyclohexane primarily yields cyclohexyl hydroperoxide. epa.gov This hydroperoxide is unstable and decomposes to form cyclohexanol and cyclohexanone. google.comnih.gov The decomposition of cyclohexyl hydroperoxide can be catalyzed by the products themselves, cyclohexanol and cyclohexanone, which accelerates the oxidation rate by generating radicals. epa.gov
The transformation of KA oil to adipic acid involves the cleavage of the C-C bond within the cyclohexane ring. wikipedia.org In the nitric acid process, cyclohexanol is first converted to cyclohexanone. wikipedia.org The subsequent reactions involve nitrification and nitrosification, leading to various intermediates that are ultimately oxidized to adipic acid, along with by-products like glutaric and succinic acids. wikipedia.orgdoi.org
Research into alternative, "greener" synthesis pathways aims to mitigate the environmental impact of the traditional process. These include one-pot oxidations of cyclohexane directly to adipic acid using different oxidants and catalysts. For instance, hydrogen peroxide has been explored as an oxidant in combination with various catalysts. d-nb.inforsc.org One study demonstrated a one-pot oxygenation of cyclohexane with hydrogen peroxide and a µ₄-oxido-copper cluster catalyst at room temperature and atmospheric pressure, yielding adipic acid as the main product. d-nb.info However, this method also produced glutaric acid and other dicarboxylic acids as by-products. d-nb.info While cyclohexyl hydroperoxide is a likely intermediate in this process, it is not accumulated as a final product. d-nb.infod-nb.info
Another approach involves the metal-free direct oxidation of cyclohexane using N-hydroxyphthalimide (NHPI) as a catalyst in the presence of nitric acid and trifluoroacetic acid under ambient conditions. acs.org This system facilitates the oxidation of cyclohexane to cyclohexanone oxime and cyclohexanone, which are then further oxidized to adipic acid. acs.org
The reactivity of cyclohexyl hydroperoxide is central to these pathways. It can undergo decomposition to form the desired ketone and alcohol, but it can also participate in radical chain reactions. epa.govrsc.org The controlled decomposition of cyclohexyl hydroperoxide is therefore crucial for maximizing the yield of adipic acid precursors. google.com
Table 1: Overview of Adipic Acid Synthesis Pathways Involving Cyclohexyl Hydroperoxide
| Pathway | Starting Material | Key Oxidant(s) | Catalyst(s) | Key Intermediates | Primary Product(s) | Noteworthy Aspects | Citation |
|---|---|---|---|---|---|---|---|
| Conventional Industrial Process | Cyclohexane | Air, Nitric Acid | Metal salts (e.g., Co), Copper, Vanadium | Cyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanone (KA oil) | Adipic acid | Two-step process; produces N₂O as a byproduct. | wikipedia.orgintratec.usacs.org |
| One-Pot Oxidation with H₂O₂ | Cyclohexane | Hydrogen Peroxide | µ₄-oxido-copper cluster | Cyclohexyl hydroperoxide (postulated), Cyclohexanol, Cyclohexanone | Adipic acid, Glutaric acid | Operates at room temperature and atmospheric pressure. | d-nb.infod-nb.info |
| Metal-Free Direct Oxidation | Cyclohexane | Nitric Acid/TFA | N-hydroxyphthalimide (NHPI) | Cyclohexanone oxime, Cyclohexanone | Adipic acid | Functions under ambient temperature and pressure. | acs.org |
| Catalytic Decomposition of CHHP | Cyclohexyl hydroperoxide | - | Co₃O₄, MnO₂, or Fe₃O₄ on a solid support | Cyclohexanol, Cyclohexanone | Ketone/Alcohol (K/A) mixture | Focuses on the efficient conversion of the intermediate to precursors. | google.com |
Environmental Photochemistry and Atmospheric Degradation Mechanisms of Hydroperoxy Compounds
OH-Initiated Oxidation of Hydroxyalkyl Hydroperoxides
The atmospheric degradation of cyclohexanol (B46403), hydroperoxy-, a type of hydroxyalkyl hydroperoxide (HHP), is primarily initiated by hydroxyl (OH) radicals, which are highly reactive oxidants in the troposphere. researchgate.netcopernicus.org The presence of both a hydroxyl (-OH) and a hydroperoxy (-OOH) group on the cyclohexyl backbone makes this molecule susceptible to various degradation pathways, significantly influencing the formation of secondary organic aerosol (SOA). copernicus.orgdigitellinc.com
H-Abstraction Pathways and Radical Intermediates
The initial step in the OH-initiated oxidation of cyclohexanol, a direct precursor to cyclohexanol, hydroperoxy-, involves the abstraction of a hydrogen atom from different positions on the cyclohexane (B81311) ring. researchgate.net This process leads to the formation of various radical intermediates, which subsequently react with molecular oxygen to form peroxy radicals. The likely H-abstraction pathways from the parent alcohol, cyclohexanol, and the corresponding products provide insight into the potential radical intermediates from cyclohexanol, hydroperoxy-.
Studies on the gas-phase reaction of OH with cyclohexanol have identified several products, indicating that H-abstraction occurs at multiple sites on the ring. researchgate.net The major products observed from the oxidation of cyclohexanol are cyclohexanone (B45756), hexanedial, 3-hydroxycyclohexanone, and 4-hydroxycyclohexanone. researchgate.net The formation of these products suggests the following H-abstraction pathways from the precursor, which would lead to analogous radical intermediates for cyclohexanol, hydroperoxy-:
α-H Abstraction: Abstraction of the hydrogen atom from the carbon atom bearing the hydroxyl group (C1 position) is a significant pathway. This leads to the formation of an α-hydroxycyclohexyl radical. In the case of cyclohexanol, this radical is a precursor to cyclohexanone. researchgate.net For cyclohexanol, hydroperoxy-, abstraction from this position would form a 1-hydroperoxy-1-hydroxycyclohexyl radical.
β, γ, and δ-H Abstraction: Hydrogen abstraction can also occur from other carbon atoms on the ring (positions 2, 3, and 4). Abstraction from these sites on cyclohexanol leads to the formation of various hydroxycyclohexanone isomers and the ring-opened product, hexanedial. researchgate.net Similarly, for cyclohexanol, hydroperoxy-, H-abstraction from these positions would generate a variety of hydroperoxy-hydroxycyclohexyl radical intermediates.
The reaction of these radical intermediates with atmospheric oxygen (O₂) leads to the formation of the corresponding organic peroxy radicals (RO₂). copernicus.org For instance, the α-hydroxycyclohexyl radical reacts with O₂ to form an α-hydroxyperoxidecyclohexyl radical. bas.bg
| Product | Formation Yield (%) | Probable H-Abstraction Site on Precursor |
| Cyclohexanone | 55 ± 6 | α-C-H |
| Hexanedial | 32 ± 15 | Ring-opening pathway |
| 3-Hydroxycyclohexanone | 31 ± 14 | C-3-H |
| 4-Hydroxycyclohexanone | 8 ± 4 | C-4-H |
Data sourced from a study on the gas-phase reaction of the hydroxyl radical with cyclohexanol. researchgate.net
Formation of Highly Oxygenated Molecules (HOMs)
The peroxy radicals (RO₂) formed from the initial H-abstraction and subsequent O₂ addition can undergo further reactions to form highly oxygenated molecules (HOMs). copernicus.orgnih.gov HOMs are characterized by a high oxygen-to-carbon ratio and low volatility, making them key contributors to the formation and growth of SOA. nih.govgeo-leo.de
The formation of HOMs typically proceeds through a process called autoxidation, which involves a series of intramolecular hydrogen shifts and sequential O₂ additions. nih.gov This process can lead to the rapid formation of molecules with multiple hydroperoxide, hydroxyl, and carbonyl functional groups. nih.govcopernicus.org While direct experimental evidence for HOM formation specifically from cyclohexanol, hydroperoxy- is limited, the general mechanisms established for other volatile organic compounds, including cyclic alkanes, suggest that it is a plausible pathway. geo-leo.denih.gov The presence of the hydroperoxy group in the initial molecule could potentially influence the rates and pathways of autoxidation.
Unimolecular Dissociation Pathways of Hydroperoxyalkyl Radicals in the Atmosphere
The hydroperoxyalkyl radicals (•QOOH) formed during the oxidation of cyclic alkanes like cyclohexane are known to undergo unimolecular dissociation. nih.govnih.gov These transient intermediates can dissociate into a hydroxyl (OH) radical and bicyclic ether products. nih.gov Theoretical studies have shown that for hydroperoxyalkyl radicals derived from cyclohexane, the α-QOOH radicals are unstable and immediately dissociate to an OH radical and cyclohexanone. nih.gov
In the case of cyclohexanol, hydroperoxy-, the corresponding hydroperoxyalkyl radicals would have different dissociation pathways due to the presence of the additional hydroxyl and hydroperoxy groups. The dissociation of the 1-hydroxycyclohexylperoxyl radical, for example, can lead to the formation of cyclohexanone and a hydroperoxyl radical (HO₂•). researchgate.net The stability and dissociation dynamics of these radicals are crucial in determining the subsequent chemical reactions and the final product distribution in the atmosphere. The decomposition of such radicals can be a significant source of other reactive species in the atmosphere. bas.bgnih.gov
Kinetic Studies of Atmospheric Degradation Processes
Kinetic studies provide crucial data for understanding the atmospheric lifetime and impact of chemical compounds. The rate constant for the reaction of the hydroxyl radical with cyclohexanol, the precursor to cyclohexanol, hydroperoxy-, has been determined to be (19.0 ± 4.8) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 297 ± 3 K. researchgate.net This suggests an atmospheric lifetime of approximately 15 hours for cyclohexanol, assuming an average OH concentration of 1 x 10⁶ molecules cm⁻³. researchgate.net
Structure-Activity Relationships in Environmental Degradation
Structure-activity relationships (SARs) help in predicting the reactivity and degradation pathways of compounds based on their molecular structure. For hydroxyalkyl hydroperoxides, the position and number of functional groups significantly influence their atmospheric chemistry. copernicus.org
The presence of the hydroxyl group on the cyclohexane ring, as in cyclohexanol, activates the C-H bonds for abstraction by OH radicals, particularly at the α-position. researchgate.net In cyclohexanol, hydroperoxy-, the presence of both the hydroxyl and hydroperoxy groups provides multiple reactive sites. Theoretical studies on smaller HHPs indicate that the barrier for H-abstraction from the -OOH group is generally low, making it a competitive, and often dominant, reaction channel. copernicus.org However, substitution on the carbon atom bearing the hydroperoxy group can influence the branching ratios of the different abstraction pathways. copernicus.org The cyclic structure of cyclohexanol, hydroperoxy- also plays a role, as ring strain and the conformational arrangement of the molecule can affect the accessibility of different C-H and O-H bonds to attacking radicals.
Advanced Analytical Methodologies for Detection and Quantification in Complex Mixtures
Chromatographic Separation Techniques for Hydroperoxides
Chromatographic methods are powerful tools for separating and identifying individual components within a mixture. Due to the thermal instability of hydroperoxides, specific chromatographic conditions and techniques are often required.
Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. longdom.org However, the direct analysis of hydroperoxides like cyclohexyl hydroperoxide by GC can be challenging due to their thermal instability, which can lead to decomposition in the injector or on the column. nih.gov To overcome this, pre-column derivatization techniques are often employed. One common approach involves the reduction of hydroperoxides to their corresponding more stable alcohols using reagents like triphenylphosphine (B44618). nih.govgoogle.com The resulting triphenylphosphine oxide can then be quantified. nih.govnih.gov Another derivatization method is silylation, which increases the thermal stability of the hydroperoxides. nih.govresearchgate.net
The choice of detector is also critical for sensitive and selective analysis.
Flame Ionization Detectors (FID): FID is a common and highly sensitive detector for organic compounds. longdom.org It is often used for quantifying the more stable derivatives of hydroperoxides. nih.govmdpi.com
Mass Spectrometry (MS): When coupled with GC, MS provides powerful identification capabilities based on the mass-to-charge ratio of fragmented ions. nih.govmdpi.combas.bgacademie-sciences.fr This is particularly useful for confirming the identity of cyclohexyl hydroperoxide derivatives and other products in the reaction mixture. nih.govmdpi.combas.bg
Electron-Capture Detectors (ECD): ECDs are highly selective for compounds containing electronegative groups, such as peroxides, making them suitable for detecting hydroperoxides with high sensitivity. libretexts.org
Table 1: GC Analysis of Cyclohexanol (B46403) Oxidation Products
| Compound | Retention Time (Inference) | Detector | Purpose |
|---|---|---|---|
| Cyclohexanone (B45756) | 7.01 min researchgate.net | FID mdpi.comresearchgate.net | Product Identification & Quantification researchgate.net |
| Cyclohexanol | 8.15 min researchgate.net | FID mdpi.comresearchgate.net | Reactant/Product Identification & Quantification researchgate.net |
| Cyclohexyl Hydroperoxide Derivatives | Varies based on derivative nih.govresearchgate.net | FID, MS nih.govnih.gov | Indirect Quantification and Identification nih.govnih.gov |
This table is generated based on inferred data from research findings. nih.govnih.govresearchgate.netmdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. thermofisher.com It is particularly well-suited for the analysis of thermally labile compounds like cyclohexyl hydroperoxide, as it operates at or near ambient temperatures. thermofisher.comresearchgate.net
Various HPLC methods have been developed for the analysis of organic hydroperoxides. ametsoc.orgacs.org Reversed-phase HPLC is a common mode used for separating hydroperoxides. acs.orgnih.govoup.com The choice of detector is crucial for achieving the desired sensitivity and selectivity.
UV-Vis Detectors: While hydroperoxides themselves often have low UV absorbance, they can be derivatized with a UV-active agent. epa.gov Another approach involves the post-column photochemical reaction of hydroperoxides to generate hydrogen peroxide, which can then be detected. nih.gov
Electrochemical Detectors (ED): ED offers high sensitivity and selectivity for the direct analysis of hydroperoxides without derivatization. thermofisher.com Both oxidative and reductive modes can be used. thermofisher.comnih.gov
Chemiluminescence Detectors: These detectors provide very high sensitivity and are based on the reaction of the hydroperoxide with a chemiluminescent reagent, often catalyzed by an enzyme like horseradish peroxidase. acs.org
Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the identification capabilities of MS, providing a robust method for the analysis of hydroperoxides in complex matrices. nih.gov
Table 2: HPLC Conditions for Hydroperoxide Analysis
| Column Type | Mobile Phase | Detection Method | Application |
|---|---|---|---|
| Reversed-Phase C18 thermofisher.comoup.com | Acetonitrile (B52724)/Methanol-Buffer nih.gov | Oxidative Amperometry nih.gov | Determination of organic peroxides nih.gov |
| Reversed-Phase C18 thermofisher.comoup.com | Acetonitrile/Water epa.gov | UV Detection (post-derivatization) epa.gov | Analysis of carbonyl compounds epa.gov |
| Reversed-Phase | Methanol/Water acs.org | Post-column reaction with HRP/HPAA (fluorescence) acs.org | Separation of n-alkyl hydroperoxides acs.org |
This table is generated based on data from various research findings. thermofisher.comacs.orgnih.govoup.comepa.gov
Titrimetric Methods for Peroxide and Acid Content Determination
Titrimetric methods, while more traditional, remain valuable for determining the total peroxide and acid content in a sample.
Iodometric titration is a widely used method for determining the peroxide value of a sample. mt.com This method involves the reaction of hydroperoxides with an excess of iodide ions in an acidic medium. The hydroperoxide oxidizes the iodide to iodine, and the amount of liberated iodine is then determined by titration with a standard solution of sodium thiosulfate. mt.com The endpoint of the titration can be detected visually using a starch indicator or potentiometrically. mt.com While this method is robust, it provides a measure of the total peroxide content and does not distinguish between different hydroperoxide species.
The determination of the acid content is also important, as acidic byproducts are often formed during the oxidation of cyclohexane (B81311). bas.bg This is typically done by acid-base titration, where the sample is titrated with a standard solution of a base, such as sodium hydroxide, using a suitable indicator or a pH meter to determine the endpoint.
Integration of Spectroscopic and Chromatographic Techniques for Comprehensive Analysis
For a comprehensive analysis of complex mixtures containing cyclohexyl hydroperoxide, the integration of spectroscopic and chromatographic techniques is often necessary. researchgate.netutwente.nl This approach combines the separation power of chromatography with the detailed structural information provided by spectroscopy.
GC-MS is a prime example of such an integrated technique. bas.bgresearchgate.netresearchgate.net After separation of the components by GC, the mass spectrometer provides a mass spectrum for each component, which acts as a "fingerprint" allowing for its identification by comparison with spectral libraries. mdpi.com This is invaluable for identifying not only the target analyte but also various byproducts and intermediates in the reaction mixture. bas.bgresearchgate.netias.ac.in
LC-MS is another powerful combination, particularly for thermally unstable compounds. nih.gov HPLC separates the components of the mixture, which are then introduced into the mass spectrometer for identification. This technique has been successfully used for the analysis of various hydroperoxides. nih.gov
In addition to mass spectrometry, other spectroscopic techniques can be coupled with chromatography. For instance, in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the reaction in real-time, providing information about the changes in functional groups and allowing for the selective monitoring of the conversion of cyclohexanol to cyclohexanone. researchgate.netutwente.nl
By combining these advanced analytical methodologies, researchers and process chemists can gain a detailed and accurate understanding of the composition of complex mixtures containing cyclohexyl hydroperoxide, which is essential for process optimization, quality control, and safety.
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability
The selective decomposition of cyclohexyl hydroperoxide is crucial for maximizing the yield of desired products, primarily cyclohexanol (B46403) and cyclohexanone (B45756) (known as KA oil), which are precursors to adipic acid for nylon production. google.com Research is intensely focused on developing new catalytic systems that offer higher selectivity and operate under more sustainable, milder conditions. nano-ntp.com
Recent advancements include the use of bimetallic mesoporous materials. For instance, Co-Cr-TUD-1, a type of mesoporous silica, has demonstrated high efficiency, achieving a CHHP conversion of 96.9% with a combined selectivity for cyclohexanone and cyclohexanol of 95.9%. researchgate.netresearchgate.net This performance suggests a synergistic effect between cobalt and chromium active sites. researchgate.netresearchgate.net While these catalysts are mainly heterogeneous, some leaching of the metals can occur, affecting their long-term reusability. researchgate.net Other heterogeneous catalysts, such as those consisting of manganese dioxide (MnO₂) or iron(III) oxide (Fe₂O₃) on supports like SiO₂, Al₂O₃, or carbon, are also being explored for the decomposition of CHHP. google.com
Transition metal-free catalysts are emerging as a highly sustainable option. Zeolite H-beta, for example, has shown significant activity in decomposing CHHP, with the highest combined yield of cyclohexanol and cyclohexanone reaching 84.6% at 125°C. dicp.ac.cn The activity of this zeolite is attributed to its medium-strength Brönsted acid sites. dicp.ac.cn Furthermore, novel composite materials like Ag-TiO₂-SiO₂ are being investigated for related oxidation processes, such as the epoxidation of cyclohexene (B86901), achieving high conversion rates under mild conditions. plos.org The development of polymer-supported catalysts, such as Co(II) and Cr(VI) ions on a poly(4-vinylpyridine-co-divinylbenzene) support, also shows promise for the controlled decomposition of CHHP, where chromium-containing catalysts favor the formation of cyclohexanone. researchgate.net
The table below summarizes the performance of various catalytic systems in reactions involving cyclohexyl hydroperoxide.
| Catalyst System | Substrate/Reaction | Conversion (%) | Selectivity (%) | Key Findings | Reference(s) |
| Co-Cr-TUD-1 | CHHP Decomposition | 96.9 | 95.9 (to K/A oil) | Synergistic effect between Co and Cr enhances performance. | researchgate.netresearchgate.net |
| Zeolite H-beta | CHHP Decomposition | ~100 | 84.6 (to K/A oil) | Active transition metal-free catalyst; activity linked to Brönsted acidity. | dicp.ac.cn |
| Cr(VI) on Polymer Support | CHHP Deperoxidation | - | Higher selectivity to cyclohexanone | Catalyst type influences product selectivity. | researchgate.net |
| 9%Cu-MgAlO | Cyclohexane (B81311) Oxidation | 8.3 (yield) | 82.9 (to K/A oil) | Copper activates C-H bonds and improves CHHP decomposition. | mdpi.com |
| Ag-TiO₂-SiO₂ | Cyclohexene Epoxidation | 99.2 | 91.4 (to epoxide) | High activity and selectivity under mild conditions. | plos.org |
Exploration of Alternative Feedstocks and Green Chemistry Approaches
In pursuit of more sustainable chemical production, research is actively exploring alternatives to the traditional cyclohexane feedstock and adopting green chemistry principles. nano-ntp.comrsc.org One major focus is the use of hydrogen peroxide (H₂O₂) as a "green" oxidant, since its only byproduct is water. mdpi.comcore.ac.uk The direct synthesis of H₂O₂ from H₂ and O₂ in environmentally benign solvents like compressed CO₂ is being developed to avoid the waste-intensive anthraquinone (B42736) process and allow for in-situ production. core.ac.ukunipd.it
The principles of green chemistry are being applied to minimize environmental impact. core.ac.uk This includes designing catalytic oxidations that operate at milder conditions, such as room temperature and atmospheric pressure, often in aqueous acetonitrile (B52724). mdpi.com There is also a push towards solvent-free conditions, which has been shown to be feasible for certain selective oxidation reactions. cardiff.ac.uk The development of catalysts from renewable, non-toxic, and biodegradable materials, such as natural polysaccharides, is another promising avenue for creating more sustainable catalytic systems. mdpi.com
Advanced Computational Modeling for Predictive Understanding of Reaction Dynamics
Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for gaining a predictive, molecular-level understanding of the complex reaction dynamics involving cyclohexyl hydroperoxide. researchgate.netnih.gov These theoretical studies provide critical insights into reaction mechanisms, transition states, and the energetic landscapes that govern the formation and decomposition of CHHP. researchgate.netcsic.es
Computational studies have been used to characterize the fundamental properties of CHHP, revealing that it exists as two stable chair conformers: one with the hydroperoxy (-OOH) group in an equatorial position and the other in an axial position. nih.govrsc.org The equatorial conformer is calculated to be slightly more stable than the axial one. nih.govrsc.org High-level calculations have also been employed to determine bond dissociation energies, which are crucial for understanding its reactivity. nih.gov The O-O bond dissociation energy in CHHP is a key parameter, with theoretical studies predicting values around 45 kcal mol⁻¹. nih.gov
DFT calculations have been instrumental in elucidating catalytic mechanisms. For the decomposition of CHHP using chromium(VI) catalysts, modeling supports a non-radical, non-redox mechanism that proceeds through the formation of a cyclohexylperoxychromium(VI) complex. researchgate.net Similarly, for vanadium(V) catalysts, computations show an energetically feasible path for the selective decomposition of secondary hydroperoxides to ketones without generating radical species. researchgate.net In the oxidation of cyclohexane over cerium oxide (CeO₂) nanoparticles, DFT studies combined with experimental work have shown that the reaction follows a Mars-van Krevelen mechanism, identifying specific bi-coordinated oxygen atoms at the particle edges as the active sites. csic.es
Recent research on cyclohexane oxidation has used computational modeling to study the transient hydroperoxyalkyl (•QOOH) radical, an important intermediate. pnas.orgpnas.org These studies predict the existence of three nearly degenerate •QOOH isomers (β-, γ-, and δ-QOOH) but with significantly different transition state barriers for their dissociation into OH radicals. pnas.org Such detailed computational analysis, benchmarked against experimental data, allows for the development of accurate kinetic models for complex processes like combustion. pnas.orgpnas.org
The table below presents selected computational data for cyclohexyl hydroperoxide and related species.
| Computational Method | Property | System | Calculated Value | Significance | Reference(s) |
| B2PLYP-D3/cc-pVTZ | Conformational Energy Difference | Axial vs. Equatorial CHHP | 0.2 kcal mol⁻¹ | Equatorial conformer is more stable. | nih.gov |
| DFT | O-O Bond Dissociation Energy (D₀) | Organic Hydroperoxides (ROOH) | ~45 kcal mol⁻¹ | Fundamental to understanding radical formation. | nih.gov |
| DFT | Activation Barrier | H-atom abstraction from CyOH by CyO₂(d) | ~22 kJ/mol | Explains fast product formation in cyclohexane oxidation. | nih.gov |
| DFT | Activation Barrier | CHHP decomposition via cyclohexylperoxychromium(VI) complex | - | Supports a non-radical catalytic pathway. | researchgate.net |
Investigation of Cyclohexyl Hydroperoxide in Biological and Biochemical Systems
The investigation of cyclohexyl hydroperoxide within biological and biochemical contexts is an emerging field, primarily linked to its nature as an organic hydroperoxide. Organic hydroperoxides (ROOH) are known to be ubiquitous in the atmospheric oxidation of volatile organic compounds (VOCs) and are intermediates in low-temperature fuel oxidation. nih.govrsc.org The reactivity of CHHP, particularly its ability to decompose and generate highly reactive radicals like hydroxyl (•OH) and cyclohexoxy (C₆H₁₁O•) radicals, is central to its potential biological effects. nih.gov
These free radicals can contribute to oxidative stress in biological systems. Oxidative stress is a process that can lead to cellular damage and is implicated in a variety of disease processes. While specific studies on CHHP are limited, the general class of organic hydroperoxides is known to participate in processes like lipid peroxidation through radical-mediated mechanisms.
In a broader context, understanding the reactions of hydroperoxides is important for biochemistry. For example, proton transfer processes, which are fundamental to the reactivity of hydroperoxides, are of great importance in many biochemical systems. scispace.com The oxidation of alkanes, where CHHP is a primary product, can be catalyzed by systems containing vanadium, which is relevant as vanadium derivatives can interact with biological molecules. scispace.com However, detailed investigations into the specific interactions of cyclohexyl hydroperoxide with biomolecules, its metabolic pathways, or its precise role in cellular signaling remain areas for future research.
Role in Advanced Materials Science and Polymer Innovations
Cyclohexyl hydroperoxide and its decomposition products play a significant role, both directly and indirectly, in materials science and polymer innovation. The most prominent application of organic peroxides, in general, is as initiators for the radical polymerization of a wide range of monomers. beilstein-journals.orgpergan.comnewgatesimms.com These initiators, which can include hydroperoxides, readily form radicals upon thermal or radiational decomposition, triggering the chain-growth polymerization process used to produce commodity plastics like polyvinylchloride (PVC), styrenics, and acrylics. pergan.comnewgatesimms.compergan.com
Specific research has demonstrated the effectiveness of cyclohexyl hydroperoxide as a polymerization initiator for styrene (B11656). acs.org Studies have shown that the decomposition of CHHP is accelerated in the presence of styrene, and the number of styrene molecules polymerized for each peroxide molecule decomposed is a key parameter in understanding the polymerization mechanism. acs.org The results are consistent with a mechanism where one decomposing CHHP molecule initiates a growing polymer chain, with chains being terminated preferentially by recombination. acs.org
Beyond its direct role as an initiator, cyclohexyl hydroperoxide is a critical intermediate in the production of monomers for advanced polymers. The decomposition of CHHP yields a mixture of cyclohexanol and cyclohexanone (KA oil). google.com This KA oil is the primary industrial feedstock for the synthesis of adipic acid, a key precursor for producing polyamides, most notably Nylon-6,6. google.com Therefore, improvements in the catalytic decomposition of CHHP directly impact the efficiency and sustainability of producing these important engineering thermoplastics. google.com Additionally, olefin epoxidation using cyclohexyl hydroperoxide can produce epoxides, which can undergo radical-initiated polymerization, hinting at further applications in polymer synthesis. rsc.org
Q & A
Q. What are the common laboratory methods for synthesizing cyclohexyl hydroperoxide, and how can reaction efficiency be optimized?
Cyclohexyl hydroperoxide (CHHP) is typically synthesized via the oxidation of cyclohexane or cyclohexanol using hydrogen peroxide (H₂O₂) in the presence of catalysts. For example, hexadecyl trimethyl ammonium decatungstate catalysts enable efficient oxidation of cyclohexanol to CHHP with yields of 82–89% . Key optimization strategies include:
- Catalyst selection : Transition metal complexes (e.g., Fe or Ru-Co alloys) enhance oxygen transfer from H₂O₂ to the substrate, improving selectivity .
- Reaction monitoring : Gas chromatography (GC) with triphenylphosphine reduction distinguishes CHHP from decomposition products (cyclohexanol/cyclohexanone) by analyzing Δy/Δz ratios (0.7–1.5) in chromatograms .
- Temperature control : Maintaining 60–80°C minimizes side reactions like over-oxidation to carboxylic acids .
Q. How is cyclohexanol typically analyzed in complex mixtures, and what are the limitations of these techniques?
Cyclohexanol detection in mixtures (e.g., oxidation products or environmental samples) relies on:
- Gas chromatography-mass spectrometry (GC-MS) : Provides high sensitivity (detection limits <1 ppm) but requires derivatization for polar compounds .
- Infrared spectroscopy (IR) : The carbonyl peak (~1700 cm⁻¹) distinguishes cyclohexanone from cyclohexanol, but overlapping bands complicate quantification in multi-component systems .
- Limitations : Aqueous solubility of cyclohexanol (moderate at 25°C) reduces extraction efficiency, necessitating phase-separation protocols .
Q. What are the key considerations in designing a dehydration experiment for cyclohexanol to produce cyclohexene?
Dehydration experiments require:
- Acid catalyst selection : Concentrated H₃PO₄ minimizes carbocation rearrangements compared to H₂SO₄, improving cyclohexene purity .
- Distillation setup : Fractional distillation at 83°C isolates cyclohexene, but temperature control is critical to avoid co-distilling water or unreacted alcohol .
- Yield calculation : Theoretical yields depend on limiting reagents (e.g., 20 g cyclohexanol yields 16.4 g cyclohexene theoretically), with actual yields (~49%) affected by side reactions and purification losses .
Advanced Research Questions
Q. How can contradictions in observed versus theoretical rate constants during cyclohexanol oxidation be resolved?
Discrepancies arise from competing radical pathways. For example, hydroperoxy radicals (HO₂•) participate in cross-termination with tert-butyl hydroperoxide (rate constant ~10⁵ higher than self-termination), reducing apparent rate constants (k_p/(2kₜ)^½) at high cyclohexanol concentrations . Resolution strategies include:
- Low-concentration kinetics : Rate constants derived from <0.1 M cyclohexanol minimize HO₂• interference .
- Radical scavengers : Adding inhibitors (e.g., TEMPO) isolates specific reaction pathways for mechanistic validation .
Q. What advanced catalytic systems improve selectivity in cyclohexanol oxidation to cyclohexanone?
Recent breakthroughs include:
Q. How do multivariate statistical approaches optimize reaction conditions for cyclohexanol production?
Box-Behnken experimental design evaluates multiple variables (e.g., temperature, catalyst loading, H₂O₂ concentration) simultaneously. For cyclohexane oxidation:
- Response surface models identified optimal conditions: 75°C, 5 mol% Fe catalyst, and 1:3 cyclohexane:H₂O₂ ratio, achieving 89% conversion .
- Interaction effects : Non-linear relationships between temperature and H₂O₂ concentration necessitate iterative refinement to avoid over-oxidation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
